Methyl 6-(tert-butylamino)-5-methylnicotinate
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Overview
Description
Methyl 6-(tert-butylamino)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylamino group and a methyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylamino)-5-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with tert-butylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butylamino)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 6-(tert-butylamino)-5-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylamino)-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(tert-butylamino)-5-methylnicotinate: shares similarities with other nicotinates and tert-butylamino derivatives.
Methyl 4-bromo-6-(tert-butyl)picolinate: Another compound with a tert-butyl group and similar reactivity.
2,4-Dimethyl-6-tert-butylphenol: A compound with a tert-butyl group, used as an antioxidant.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 6-(tert-butylamino)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-8-6-9(11(15)16-5)7-13-10(8)14-12(2,3)4/h6-7H,1-5H3,(H,13,14) |
InChI Key |
QWFLLYBCYADZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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